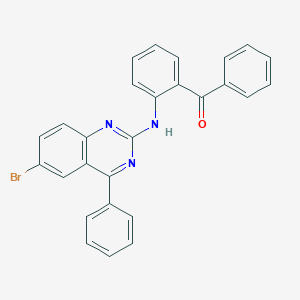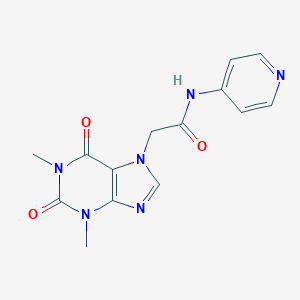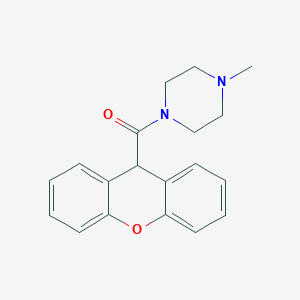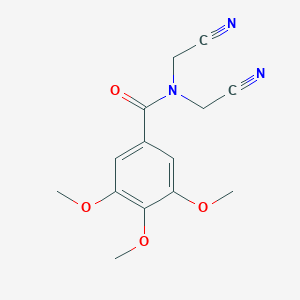
N-(2-BENZOYLPHENYL)-6-BROMO-4-PHENYLQUINAZOLIN-2-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-BENZOYLPHENYL)-6-BROMO-4-PHENYLQUINAZOLIN-2-AMINE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BENZOYLPHENYL)-6-BROMO-4-PHENYLQUINAZOLIN-2-AMINE typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common method involves the condensation of 2-aminobenzophenone with 6-bromo-4-phenylquinazoline-2-amine under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-BENZOYLPHENYL)-6-BROMO-4-PHENYLQUINAZOLIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can modify the quinazoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
Chemistry
In chemistry, N-(2-BENZOYLPHENYL)-6-BROMO-4-PHENYLQUINAZOLIN-2-AMINE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown potential as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation. It also exhibits anti-inflammatory and anti-bacterial properties, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(2-BENZOYLPHENYL)-6-BROMO-4-PHENYLQUINAZOLIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate various biochemical pathways, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
- 2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol
- 4-Phenylquinazoline-2-amine
- 6-Bromo-2-phenylquinazoline
Uniqueness
What sets N-(2-BENZOYLPHENYL)-6-BROMO-4-PHENYLQUINAZOLIN-2-AMINE apart from other similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C27H18BrN3O |
|---|---|
Molecular Weight |
480.4g/mol |
IUPAC Name |
[2-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C27H18BrN3O/c28-20-15-16-24-22(17-20)25(18-9-3-1-4-10-18)31-27(30-24)29-23-14-8-7-13-21(23)26(32)19-11-5-2-6-12-19/h1-17H,(H,29,30,31) |
InChI Key |
BXCMSLSXJKHZEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=CC=C4C(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=CC=C4C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]ACETATE](/img/structure/B408900.png)
![N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B408901.png)

![5-(3,4-dichlorophenyl)-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B408903.png)

![4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde](/img/structure/B408906.png)

![4-(2-bromophenyl)-1,8-dichloro-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B408909.png)
![4-(2-BROMOPHENYL)-8-ETHOXY-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE](/img/structure/B408915.png)
![8-bromo-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B408917.png)
![N-[1-chloro-4-(2,4-dichlorophenyl)-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B408919.png)
![ethyl 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B408920.png)
![4-(2,4-dichlorophenyl)-6-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B408921.png)
